molecular formula C12H9Cl2N B1605202 Bis(p-chlorophenyl)amine CAS No. 6962-04-5

Bis(p-chlorophenyl)amine

Cat. No. B1605202
CAS RN: 6962-04-5
M. Wt: 238.11 g/mol
InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04999378

Procedure details

p-Chloroiodobenzene (14 g), p-chloroaniline (11.23 g), potassium carbonate (12.15 g), and cuprous chloride (1.16 g) were suspended in dimethylsulfoxide (15 ml), and heated with stirring at 180°-190° C. for 3 hours and 40 minutes. After cooling the reaction mixture, ethyl acetate was added thereto, and washed with conc. aqueous ammonia 2 times, and with aqueous sodium chloride solution 3 times, and then, the mixture was concentrated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixed solvent of chloroform/n-hexane [1:2 (v/v)] to give 4,4'-dichlorodiphenylamine (4.89 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
12.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CS(C)=O>[CH:12]1[C:13]([NH:14][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:15][CH:16]=[C:10]([Cl:9])[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Step Two
Name
Quantity
11.23 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
12.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cuprous chloride
Quantity
1.16 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 180°-190° C. for 3 hours and 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with conc. aqueous ammonia 2 times
CONCENTRATION
Type
CONCENTRATION
Details
with aqueous sodium chloride solution 3 times, and then, the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with a mixed solvent of chloroform/n-hexane [1:2 (v/v)]

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.